N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3O2S2 and its molecular weight is 486.05. The purity is usually 95%.
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Scientific Research Applications
Discovery of Clinical Candidate Compounds:
- The discovery of compounds with enhanced aqueous solubility and improved oral absorption, such as K-604, highlights the importance of molecular design in developing potential treatments for diseases involving ACAT-1 overexpression. This research underscores the significance of chemical modifications to enhance drug properties (Shibuya et al., 2018).
Synthesis and Antiproliferative Activity Studies:
- The synthesis of new functionalized pyridine linked thiazole derivatives, and their antiproliferative activity against various cancer cell lines, demonstrates the potential of such compounds in cancer treatment. The docking study provided insights into the binding sites of these compounds, indicating the relevance of structural analysis for drug design (Alqahtani & Bayazeed, 2020).
Investigations of Heterocyclic Compounds:
- Research on the synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, and the study of their biological activity, sheds light on the potential applications of heterocyclic compounds in medicinal chemistry. The in silico analysis provides a foundation for understanding the therapeutic potential of these compounds (Chigorina et al., 2019).
Structure-Activity Relationships and Metabolic Stability:
- The exploration of different 6,5-heterocycles to improve metabolic stability in compounds similar to N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide showcases the significance of structural modifications. This research provides insights into how chemical structures can be optimized to enhance drug properties (Stec et al., 2011).
Future Directions
Mechanism of Action
Target of action
Benzothiazoles and thienopyridines have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .
Mode of action
The mode of action of benzothiazoles and thienopyridines can vary depending on the specific compound and its targets. Some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis . .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2.ClH/c1-2-27-13-12-17-20(14-27)31-24(26-21(28)15-29-16-8-4-3-5-9-16)22(17)23-25-18-10-6-7-11-19(18)30-23;/h3-11H,2,12-15H2,1H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHPAKNQJWBYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.